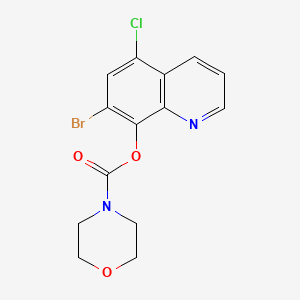
7-Bromo-5-chloroquinolin-8-yl morpholine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-5-chloroquinolin-8-yl morpholine-4-carboxylate, also known as BCQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of quinoline derivatives and has been found to exhibit several interesting biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Photolabile Protecting Groups
- Brominated hydroxyquinoline derivatives have been identified as effective photolabile protecting groups with high sensitivity to multiphoton excitation. These compounds offer advantages in terms of solubility, low fluorescence, and efficiency in caging biological messengers, making them suitable for in vivo applications (Fedoryak & Dore, 2002).
Synthesis of PI3K/mTOR Inhibitors
- Compounds related to the query chemical have been utilized as intermediates in the synthesis of PI3K/mTOR inhibitors. These intermediates play a crucial role in developing therapeutic agents targeting cancer and other diseases, showcasing the importance of such chemicals in medicinal chemistry (Lei et al., 2015).
Photochromic Materials
- Derivatives of bromo- and chloroquinolines have been used to create new photochromic materials. These compounds exhibit thermal and photo-induced isomerization, which can be analyzed through NMR and UV spectroscopy, suggesting their potential in creating responsive materials for various applications (Voloshin et al., 2008).
Antimycobacterial Agents
- Novel morpholine and thiomorpholine coupled with dihydroquinolines have been synthesized and found to exhibit potent antimycobacterial activity. This research suggests the potential application of related compounds in treating tuberculosis and possibly other bacterial infections (Marvadi et al., 2019).
Corrosion Inhibition
- Hydroxyquinoline derivatives, including those modified with morpholine, have shown significant anti-corrosion effects on mild steel in acidic mediums. Such compounds could be essential for developing new corrosion inhibitors for industrial applications (Douche et al., 2020).
Eigenschaften
IUPAC Name |
(7-bromo-5-chloroquinolin-8-yl) morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClN2O3/c15-10-8-11(16)9-2-1-3-17-12(9)13(10)21-14(19)18-4-6-20-7-5-18/h1-3,8H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGYVFDQYPALAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B3018085.png)
![2-fluoro-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide](/img/structure/B3018086.png)
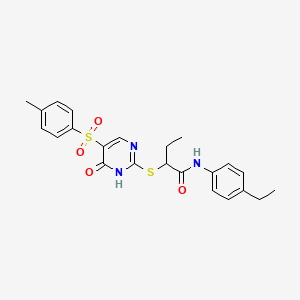
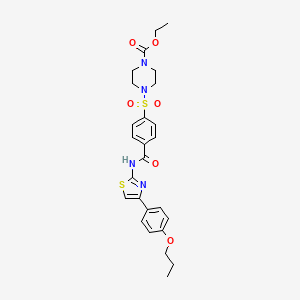
![2-(4-Fluorophenyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B3018096.png)
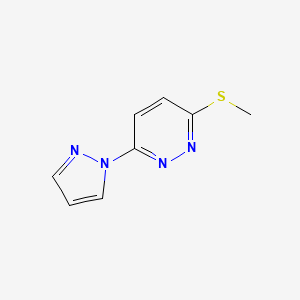
![1-(5-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3018099.png)
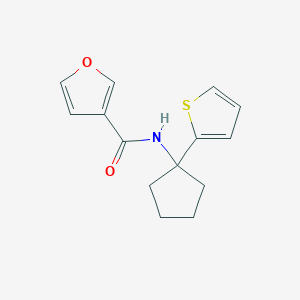


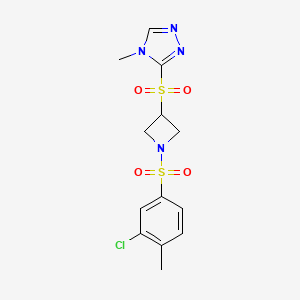
![5-((11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B3018104.png)
![N-[1-(2,4-Difluorophenyl)-2,2-dimethylpropyl]prop-2-enamide](/img/structure/B3018105.png)
